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Compound of Interest

Compound Name: Potassium titanium oxide

Cat. No.: B079686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of potassium

tantalate (KTaO₃), a perovskite material of significant interest for a variety of advanced

applications. Understanding the thermodynamic properties of KTaO₃ is crucial for its synthesis,

processing, and long-term performance in devices. This document summarizes key quantitative

data, details experimental and computational methodologies, and visualizes fundamental

concepts related to its stability.

Thermodynamic Data Summary
The thermodynamic stability of a compound is fundamentally described by its Gibbs free

energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°). Below is a

compilation of available theoretical and experimental data for KTaO₃.
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Thermodynamic
Parameter

Value Method Reference

Enthalpy of Formation

from Oxides (ΔH°f,ox)
-203.63 ± 2.92 kJ/mol

High-temperature

oxide melt solution

calorimetry

[1][2][3]

Predicted Formation

Energy (ΔE_f)
-3.072 eV/atom

Density Functional

Theory (DFT)
[4]

Calculated Cohesive

Energy
-34.57 eV/cell

Full-Potential Linear

Augmented-Plane

Wave (FP-LAPW) +

GGA

[5][6]

Energy Above Hull 0.000 eV/atom
Density Functional

Theory (DFT)
[4]

Note on Formation Energy Conversion: The predicted formation energy from the Materials

Project (-3.072 eV/atom) can be converted to kJ/mol for the formula unit KTaO₃ (5 atoms) as

follows: -3.072 eV/atom * 5 atoms/f.u. * 96.485 kJ/mol·eV = -1481.8 kJ/mol

It is important to note that the experimental enthalpy of formation is from the constituent oxides

(K₂O and Ta₂O₅), while the DFT-calculated formation energy is typically from the elemental

constituents in their standard states.

Crystal Structure and Phase Stability
KTaO₃ adopts a cubic perovskite crystal structure with the space group Pm-3m at room

temperature.[4][7] This structure consists of a network of corner-sharing TaO₆ octahedra, with

potassium cations occupying the 12-fold coordinated sites within the framework. The stability of

this perovskite structure is a key factor in its properties.

The K-Ta-O ternary phase diagram provides a comprehensive view of the stable phases at

different compositions and temperatures. At 1000 K, KTaO₃ is a stable phase within this

system.[2][3] Understanding this phase diagram is critical for synthesizing single-phase KTaO₃

and for predicting potential decomposition products.
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Thermal Decomposition Analysis
While KTaO₃ is known for its high thermal stability, understanding its decomposition behavior at

elevated temperatures is crucial for high-temperature applications.[1][8] The primary

decomposition pathway involves the loss of volatile potassium oxide (K₂O) at high

temperatures, which can lead to the formation of potassium-deficient phases and ultimately

other tantalum oxides.

A potential decomposition pathway can be inferred from synthesis studies where a non-

stoichiometric mixture of reactants or high processing temperatures can lead to the formation of

a pyrochlore phase (e.g., K₂Ta₂O₆) alongside the desired perovskite phase.[9]
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Experimental and Computational Methodologies
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A combination of experimental and computational techniques is employed to assess the

thermodynamic stability of KTaO₃.

Experimental Protocols
High-Temperature Oxide Melt Solution Calorimetry: This technique is used to determine the

enthalpy of formation from constituent oxides.

Protocol:

A small, pelletized sample of KTaO₃ is dropped from room temperature into a molten

solvent (typically sodium molybdate, 3Na₂O·4MoO₃) held at a high temperature (e.g., 700-

800 °C) in a calorimeter.

The heat flow associated with the dissolution of the sample is measured.

The same procedure is repeated for the constituent oxides (K₂O and Ta₂O₅).

The enthalpy of formation from the oxides is calculated by applying Hess's law to the

measured dissolution enthalpies.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These

techniques are used to study thermal stability, phase transitions, and decomposition kinetics.

Generic Protocol for Perovskite Oxides:

A small amount of powdered KTaO₃ sample (typically 5-20 mg) is placed in an inert

crucible (e.g., alumina or platinum).

The sample is heated in a controlled atmosphere (e.g., nitrogen, argon, or air) at a

constant heating rate (e.g., 5-20 °C/min) over a specified temperature range.

TGA continuously measures the mass of the sample as a function of temperature,

revealing any mass loss due to decomposition or volatilization.

DSC measures the difference in heat flow between the sample and a reference, identifying

endothermic or exothermic events such as phase transitions, melting, or decomposition.
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High-Temperature X-ray Diffraction (HT-XRD): This technique is used to identify crystalline

phases present at elevated temperatures and to study phase transitions and thermal

expansion.

Protocol:

A powdered or thin-film sample of KTaO₃ is mounted on a high-temperature stage within

an X-ray diffractometer.
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The sample is heated to a series of desired temperatures in a controlled atmosphere.

At each temperature, an X-ray diffraction pattern is collected.

The diffraction patterns are analyzed to identify the crystal structure, calculate lattice

parameters, and detect the formation of any new phases, which would indicate

decomposition or a phase transition.

Computational Methodologies
Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method

used to calculate the electronic structure, total energy, and other physical properties of

materials.

Workflow for Stability Analysis:

Structural Optimization: The crystal structure of KTaO₃ is computationally modeled, and

the atomic positions and lattice parameters are relaxed to find the minimum energy

configuration.

Total Energy Calculation: The total electronic energy of the optimized KTaO₃ structure is

calculated.

Reference Energy Calculations: The total energies of the constituent elements (K, Ta, O)

in their standard states are calculated.

Formation Energy Calculation: The formation energy is determined by subtracting the sum

of the energies of the constituent elements from the total energy of the KTaO₃ compound.

Phonon Calculations: Phonon dispersion curves can be calculated to assess the

dynamical stability of the crystal lattice. The absence of imaginary phonon frequencies

indicates a stable structure.
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Conclusion
The thermodynamic stability of KTaO₃ perovskite is a critical aspect that underpins its synthesis

and application. The available data, from both experimental and computational studies, indicate

that KTaO₃ is a highly stable compound. The combination of high-temperature experimental

techniques and first-principles calculations provides a robust framework for a comprehensive

understanding of its thermodynamic properties. Future research should focus on obtaining

more precise experimental data for the Gibbs free energy of formation and standard molar
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entropy, as well as a more detailed elucidation of the high-temperature decomposition

mechanism under various atmospheric conditions. This will further enable the rational design

and optimization of KTaO₃-based materials for next-generation technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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